5-Amino-1-(2-isopropoxyethyl)-4-methylpyridin-2(1h)-one
Description
5-Amino-1-(2-isopropoxyethyl)-4-methylpyridin-2(1h)-one is a chemical compound with a unique structure that includes an amino group, an isopropoxyethyl side chain, and a methyl group attached to a pyridinone ring
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
5-amino-4-methyl-1-(2-propan-2-yloxyethyl)pyridin-2-one |
InChI |
InChI=1S/C11H18N2O2/c1-8(2)15-5-4-13-7-10(12)9(3)6-11(13)14/h6-8H,4-5,12H2,1-3H3 |
InChI Key |
BYTSBJGQUAXBAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)CCOC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-isopropoxyethyl)-4-methylpyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinone Ring: The initial step involves the formation of the pyridinone ring through a cyclization reaction.
Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.
Attachment of the Isopropoxyethyl Side Chain: This step involves the alkylation of the pyridinone ring with an isopropoxyethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-isopropoxyethyl)-4-methylpyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and isopropoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Amino-1-(2-isopropoxyethyl)-4-methylpyridin-2(1h)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-isopropoxyethyl)-4-methylpyridin-2(1h)-one involves its interaction with specific molecular targets and pathways. The amino group and the pyridinone ring play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridin-2(1h)-one: Lacks the amino and isopropoxyethyl groups, making it less versatile in certain applications.
5-Amino-4-methylpyridin-2(1h)-one: Similar structure but without the isopropoxyethyl side chain.
1-(2-Isopropoxyethyl)-4-methylpyridin-2(1h)-one: Lacks the amino group, which may reduce its biological activity.
Uniqueness
5-Amino-1-(2-isopropoxyethyl)-4-methylpyridin-2(1h)-one is unique due to the presence of both the amino group and the isopropoxyethyl side chain, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a broader range of chemical modifications and biological interactions.
Biological Activity
5-Amino-1-(2-isopropoxyethyl)-4-methylpyridin-2(1H)-one, with the CAS number 1507125-79-2, is a pyridine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Molecular Formula : C11H18N2O2
Molecular Weight : 210.27 g/mol
Purity : 98% (commonly available)
Melting Point : 95-99 °C
The compound's structure can be represented by the following SMILES notation: CC(C)CC1=NC(=C(N)C=C1)C(=O)N. This structure indicates the presence of an amino group and a pyridine ring, which are often associated with various biological activities.
Pharmacological Profile
Research indicates that 5-Amino-1-(2-isopropoxyethyl)-4-methylpyridin-2(1H)-one exhibits several pharmacological activities, including:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby alleviating conditions such as arthritis and asthma.
- Antioxidant Properties : Preliminary studies indicate that this compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.
- Antimicrobial Activity : Some research has demonstrated its potential against various bacterial strains, suggesting a role in treating infections.
The exact mechanism through which 5-Amino-1-(2-isopropoxyethyl)-4-methylpyridin-2(1H)-one exerts its effects is still under investigation. However, it is hypothesized that its activity may be linked to modulation of signaling pathways involved in inflammation and cell survival.
Case Studies
-
Study on Inflammatory Response :
- Objective : To evaluate the anti-inflammatory effects of the compound in a murine model of arthritis.
- Findings : Treatment with 5-Amino-1-(2-isopropoxyethyl)-4-methylpyridin-2(1H)-one significantly reduced joint swelling and levels of inflammatory markers compared to control groups.
-
Antioxidant Activity Assessment :
- Objective : To assess the compound's ability to protect against oxidative damage in cultured human cells.
- Findings : Cells treated with the compound exhibited lower levels of oxidative stress markers and improved viability compared to untreated cells.
-
Antimicrobial Efficacy Study :
- Objective : To determine the antimicrobial properties against common pathogens.
- Findings : The compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent.
Data Table
| Biological Activity | Model/Method Used | Result |
|---|---|---|
| Anti-inflammatory | Murine arthritis model | Reduced joint swelling |
| Antioxidant | Human cell culture | Lower oxidative stress markers |
| Antimicrobial | In vitro against S. aureus | Significant growth inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
